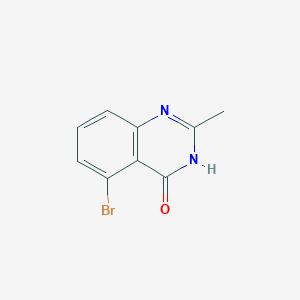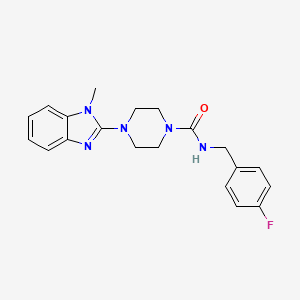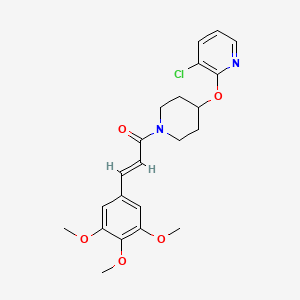![molecular formula C15H14O3 B2537785 4-[(4-Méthoxybenzyl)oxy]benzaldéhyde CAS No. 77182-73-1](/img/structure/B2537785.png)
4-[(4-Méthoxybenzyl)oxy]benzaldéhyde
Vue d'ensemble
Description
4-[(4-Methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O3. It is characterized by the presence of a benzaldehyde group substituted with a 4-methoxybenzyl group through an ether linkage. This compound is used in various chemical syntheses and has applications in scientific research.
Applications De Recherche Scientifique
4-[(4-Methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(4-Methoxybenzyl)oxy]benzaldehyde can be synthesized through several methods. One common route involves the reaction of 4-methoxybenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired ether linkage . The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for 4-[(4-Methoxybenzyl)oxy]benzaldehyde often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-[(4-Methoxybenzyl)oxy]benzoic acid.
Reduction: 4-[(4-Methoxybenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxybenzyl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with their active sites and affecting their activity. The molecular targets and pathways involved vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Methoxybenzyl)oxy]benzaldehyde
- 4-[(4-Methylbenzyl)oxy]benzaldehyde
- 4-[(3-Chlorobenzyl)oxy]benzaldehyde
Uniqueness
4-[(4-Methoxybenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group influences its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHSHAZGHYCUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)




![2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
![3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2537715.png)




![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2537725.png)
